

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothiophenol

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Compound of Interest

Compound Name: **4-Chlorothiophenol**

Cat. No.: **B041493**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chlorothiophenol** (4-CTP), a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. This document consolidates essential data, outlines experimental methodologies for property determination, and presents key information in a structured format to support research and development activities.

Chemical Identity and Structure

4-Chlorothiophenol, also known as 4-chlorobenzenethiol, is an organosulfur compound.[\[1\]](#)[\[2\]](#) Its structure consists of a benzene ring substituted with a chlorine atom and a thiol (-SH) group at the para position.[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	106-54-7 [1]
Molecular Formula	C ₆ H ₅ CIS [3]
Molecular Weight	144.62 g/mol
Synonyms	4-Chlorobenzenethiol, p-Chlorothiophenol [1][4]
InChI	1S/C6H5CIS/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKey	VZXOZSQDJJNBRC-UHFFFAOYSA-N
SMILES	Sc1ccc(Cl)cc1

Physicochemical Properties

4-Chlorothiophenol is a white to off-white crystalline solid at room temperature with a characteristic strong, unpleasant stench.[\[1\]\[4\]](#) It is a key building block in the synthesis of various organic molecules.[\[2\]](#)

Table 2: Key Physicochemical Data

Property	Value
Melting Point	49-53 °C [1]
Boiling Point	205-207 °C at 760 mmHg [1]
Density	1.268 g/cm ³ [3]
Solubility	Insoluble in water; soluble in methanol, ethanol, ether, and benzene. [2][3][5]
pKa	5.9 at 25 °C [3][4]
Flash Point	109 °C / 228.2 °F [1]
Vapor Pressure	24 mmHg at 100 °C [1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4-Chlorothiophenol**.

Table 3: Spectroscopic Information

Technique	Key Features
¹ H NMR	Spectral data available. [6]
¹³ C NMR	Spectral data available. [6]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available, showing characteristic peaks for the aromatic ring, C-Cl, and S-H bonds. [7]
Mass Spectrometry (MS)	GC-MS data indicates a molecular ion peak corresponding to its molecular weight. [7]
Raman Spectroscopy	Raman spectra are available for this compound. [7]

Experimental Protocols

Synthesis of 4-Chlorothiophenol

Several methods exist for the synthesis of **4-Chlorothiophenol**, primarily involving the reduction of 4-chlorobenzenesulfonyl chloride or related compounds.[\[2\]](#)[\[8\]](#) A common laboratory-scale synthesis is outlined below.[\[8\]](#)

Objective: To synthesize **4-Chlorothiophenol** via the reduction of sodium p-chlorobenzenesulfonate.

Materials:

- Sodium p-chlorobenzenesulfonate
- Tetrabutylammonium bromide
- Toluene
- Thionyl chloride

- Iron powder
- 60% Sulfuric acid
- Zinc powder
- n-Hexane

Procedure:

- In a reaction vessel, combine 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium bromide, and 642g of toluene.
- Stir the mixture mechanically and slowly add 168g of thionyl chloride at room temperature.
- After the addition is complete, heat the mixture to 60°C and maintain for 5 hours.
- Cool the reaction mixture to room temperature.
- In a separate step, add 210.5g of iron powder in batches to the reaction mixture while slowly adding 1176g of 60% sulfuric acid, maintaining the temperature between 40-50°C.
- Following the addition of zinc powder and sulfuric acid, raise the temperature to 60°C and maintain for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
- The organic phase is subjected to vacuum distillation to recover the toluene.
- The crude **4-Chlorothiophenol** is then purified by recrystallization from n-hexane. Reflux the crude product in 200g of n-hexane for 1 hour, cool for 12 hours, and separate the solid by centrifugation to obtain pure **4-Chlorothiophenol**.^[8]

Determination of pKa via Potentiometric Titration

The acidity of the thiol proton in **4-Chlorothiophenol** can be quantified by determining its pKa value. A standard method for this is potentiometric titration.[9]

Objective: To determine the pKa of **4-Chlorothiophenol** using potentiometric titration.

Materials:

- **4-Chlorothiophenol**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Methanol (or another suitable organic solvent)
- Deionized water
- pH meter with a suitable electrode
- Magnetic stirrer and stir bar
- Buret

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
- Prepare a solution of **4-Chlorothiophenol** of a known concentration (e.g., 1 mM) in a mixture of methanol and water. The solvent composition should be chosen to ensure the solubility of both the acidic and basic forms of the compound.[9]
- Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution and record the initial pH.

- Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.
- After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.^[9]
- Continue the titration well past the equivalence point, where a sharp change in pH is observed.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.^[10]

Reactivity and Stability

4-Chlorothiophenol is a stable compound under normal conditions but is sensitive to air.^[1] It is incompatible with strong oxidizing agents and strong bases.^[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, sulfur oxides, sulfides, and hydrogen chloride gas.^[1] The thiol group is nucleophilic and can participate in various organic reactions, such as nucleophilic substitution and addition reactions.^[5] It can undergo oxidative coupling to form disulfides.^[4]

Applications in Research and Drug Development

4-Chlorothiophenol serves as a crucial intermediate in the synthesis of a wide range of organic compounds.^[2] Its applications include:

- Pharmaceutical Intermediates: It is a building block for the synthesis of various active pharmaceutical ingredients.^[8]
- Agrochemicals: Used in the production of pesticides and other agricultural chemicals.^{[2][8]}
- Material Science: Employed in the synthesis of plasticizers, oil additives, wetting agents, and stabilizers.^{[4][8]} It has also been used to modify poly(vinyl chloride).^[4]

Safety and Handling

4-Chlorothiophenol is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It has a strong, unpleasant odor.[1]

Handling Precautions:

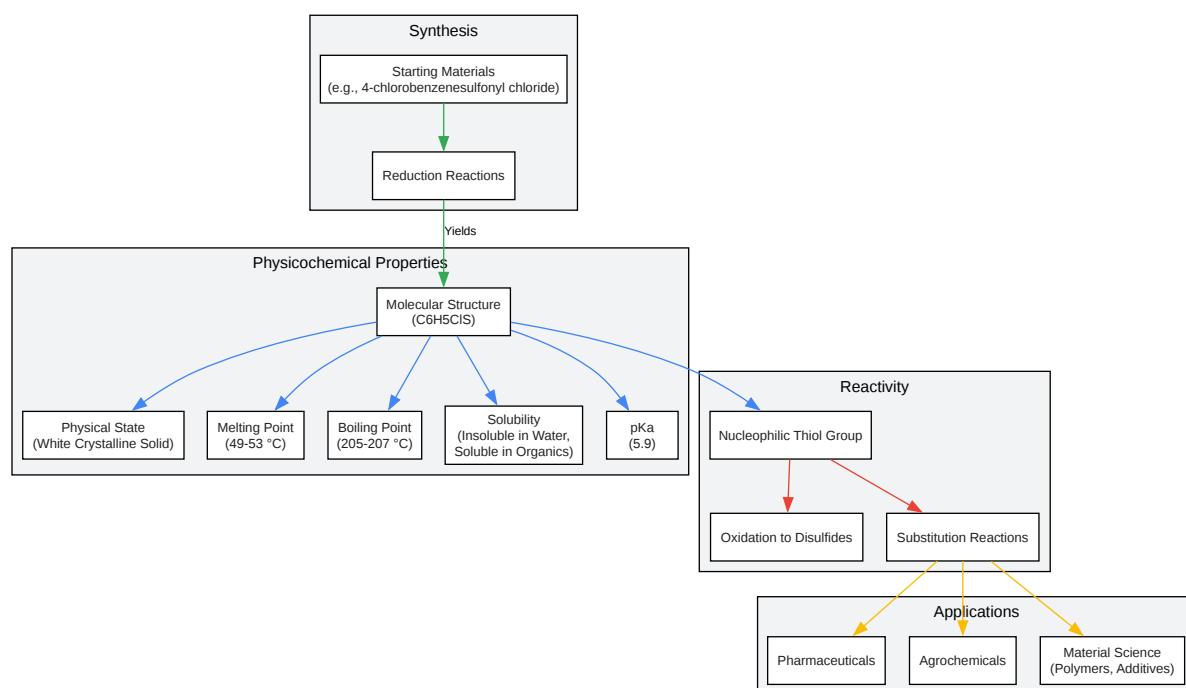
- Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[1]
- Wear protective gloves, clothing, eye protection, and face protection.[1]
- Wash hands and any exposed skin thoroughly after handling.[1]
- Do not eat, drink, or smoke when using this product.[1]

Storage:

- Store in a dry, cool, and well-ventilated place.[1]
- Keep containers tightly closed.[1]
- Store in a corrosives area.[1]

Logical Relationships of 4-Chlorothiophenol Properties and Applications

The following diagram illustrates the interconnectedness of the physicochemical properties of **4-Chlorothiophenol** with its synthesis, reactivity, and diverse applications.

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Caption: Interrelationships of **4-Chlorothiophenol**'s properties.

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